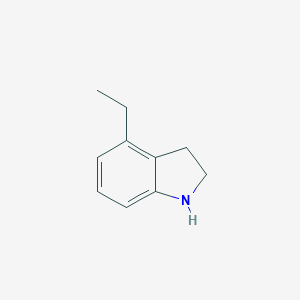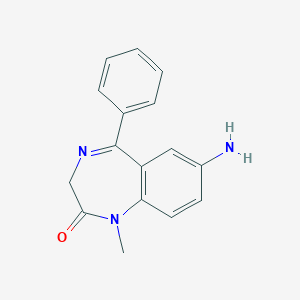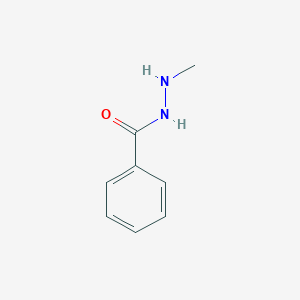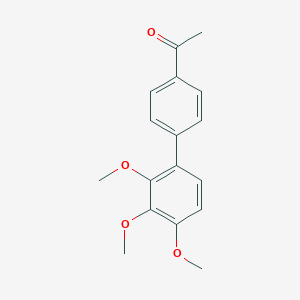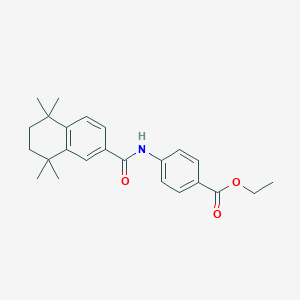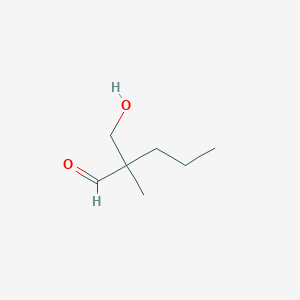
4-(Chlormethyl)biphenyl
Übersicht
Beschreibung
4-(Chloromethyl)biphenyl, also known as 4-phenylbenzyl chloride, is an organic compound with the molecular formula C13H11Cl. It is a derivative of biphenyl, where a chloromethyl group is attached to the fourth position of the biphenyl structure. This compound is a white crystalline solid with a melting point of 70-73°C and a boiling point of approximately 321°C . It is used as an intermediate in the synthesis of various pharmaceuticals, polymers, and dyes .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)biphenyl has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-(Chloromethyl)biphenyl, also known as 4-Phenylbenzyl chloride , is a biphenyl derivative that has a wide range of applications in medicine, polymer liquid crystal, and dyestuff . It is known to induce a class of alkaline-stable DNA damage in human cells . This suggests that the primary target of 4-(Chloromethyl)biphenyl is the DNA within human cells.
Mode of Action
The compound interacts with its target, the DNA, by inducing a class of alkaline-stable DNA damage . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway . This pathway can be inhibited by cytosine arabinoside (araC) .
Biochemical Pathways
The biochemical pathway affected by 4-(Chloromethyl)biphenyl is the DNA repair pathway. Specifically, it affects the excision-repair pathway . The compound’s interaction with DNA results in damage that is repaired at a slow rate by this pathway
Pharmacokinetics
Given its chemical structure and properties , it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that could undergo metabolic transformations.
Result of Action
The result of 4-(Chloromethyl)biphenyl’s action is the induction of DNA damage in human cells
Biochemische Analyse
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins
Cellular Effects
4-(Chloromethyl)biphenyl has been found to induce a class of alkaline-stable DNA damage in human cells . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway
Molecular Mechanism
It is known to induce DNA damage, which suggests that it may interact with DNA and possibly other biomolecules at the molecular level
Metabolic Pathways
It is known that biphenyl derivatives can be involved in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)biphenyl can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with phenylboronic acid in the presence of a palladium catalyst . Another method involves the chloromethylation of biphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: In industrial settings, 4-(Chloromethyl)biphenyl is often produced through the chloromethylation of biphenyl. This process involves the reaction of biphenyl with paraformaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is typically carried out at a temperature of 25-35°C for 22-26 hours . The product is then purified through recrystallization using solvents such as toluene .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-biphenylcarboxylic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield 4-methylbiphenyl.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Derivatives like 4-(aminomethyl)biphenyl or 4-(hydroxymethyl)biphenyl.
Oxidation: 4-biphenylcarboxylic acid.
Reduction: 4-methylbiphenyl.
Vergleich Mit ähnlichen Verbindungen
4-Methylbiphenyl: Similar structure but with a methyl group instead of a chloromethyl group.
4-Biphenylcarboxylic Acid: An oxidized form of 4-(Chloromethyl)biphenyl.
4-(Hydroxymethyl)biphenyl: A derivative formed through substitution of the chloromethyl group with a hydroxyl group.
Uniqueness: 4-(Chloromethyl)biphenyl is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZCRVEEQKNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075190 | |
| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-11-4 | |
| Record name | 4-Phenylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloromethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)biphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


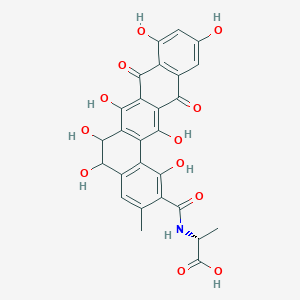
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)
